6-Bromo-2-fluoro-3-methylbenzonitrile
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Overview
Description
6-Bromo-2-fluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN. It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and a methyl group on the benzene ring. This compound is used in various fields, including chemical synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methylbenzonitrile typically involves the bromination and fluorination of 3-methylbenzonitrile. One common method is the reaction of 3-methylbenzonitrile with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine and fluorine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-2-fluoro-3-methylbenzonitrile is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylbenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of a nitrile group, leading to different chemical properties and reactivity.
Uniqueness
6-Bromo-2-fluoro-3-methylbenzonitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVNJZLFQHHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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